molecular formula C15H9BrO2 B3186277 8-Bromo-2-phenyl-4H-chromen-4-one CAS No. 1218-52-6

8-Bromo-2-phenyl-4H-chromen-4-one

Cat. No.: B3186277
CAS No.: 1218-52-6
M. Wt: 301.13 g/mol
InChI Key: JYGLPGPPIWXVQD-UHFFFAOYSA-N
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Description

8-Bromo-2-phenyl-4H-chromen-4-one is a synthetic flavonoid derivative based on the 4H-chromen-4-one core structure, which is a privileged scaffold in medicinal chemistry. This compound is specifically functionalized with a bromo substituent at the 8-position and a phenyl group at the 2-position. These modifications are typically explored to modulate the compound's electronic properties, lipophilicity, and binding affinity to biological targets, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Compounds within the 2-phenyl-4H-chromen-4-one class have demonstrated significant potential in pharmacological research, particularly as anti-inflammatory agents. Scientific literature indicates that closely related analogs act by suppressing the TLR4/MAPK signaling pathway . By inhibiting this pathway, these compounds can downregulate the production of key pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo . The presence of the bromine atom on the chromenone core is a common strategy to enhance bioactivity and explore interactions with specific molecular targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to determine the suitability of this compound for their specific application.

Properties

IUPAC Name

8-bromo-2-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGLPGPPIWXVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Derivatization of 8 Bromo 2 Phenyl 4h Chromen 4 One Analogues

Functionalization at Various Positions of the Chromone (B188151) Ring System

Transition metal-catalyzed reactions are instrumental in achieving site-selective functionalization. nih.gov For instance, the C-5 position can be functionalized through chelation-assisted metal-catalyzed reactions, where the keto group of the chromone coordinates to the metal catalyst, facilitating the formation of a metallacycle. nih.gov The C-3 position is also a common site for modification, often functionalized via transition metal-catalyzed reactions involving a nucleophilic attack of the chromone onto the metal, leading to a metal-chromone complex. nih.gov The functionalization at the C-3 position is particularly favored when the C-2 position is already substituted. nih.gov Furthermore, C-2 functionalization can be achieved when the coupling partners are arylpalladium species or alkyl radicals. nih.gov

Visible-light-induced reactions have also emerged as a powerful tool for chromone functionalization. For example, 3-alkyl chromones can be synthesized from o-hydroxyaryl enaminones and α-diazo esters under catalyst- and additive-free conditions, proceeding through carbene species and active cyclopropane (B1198618) intermediates. organic-chemistry.org

Nucleophilic and Electrophilic Substitution Reactions on Brominated Chromones

The bromine substituent on the 8-bromo-2-phenyl-4H-chromen-4-one ring is a key handle for introducing further chemical diversity through substitution reactions.

Nucleophilic Substitution: The carbon-bromine bond in brominated chromones is polarized, with the carbon atom being electron-deficient (δ+) and the bromine atom being partially negative (δ-). chemguide.co.ukfuturelearn.com This polarity makes the carbon atom susceptible to attack by nucleophiles, which are electron-rich species with at least one lone pair of electrons. chemguide.co.ukyoutube.com The nucleophile attacks the δ+ carbon, leading to the formation of a new bond and the expulsion of the bromide ion, which acts as a good leaving group. futurelearn.com This process, known as nucleophilic substitution, allows for the introduction of a wide range of functional groups. youtube.comrsc.org The reactivity in nucleophilic substitution generally follows the trend of C-I > C-Br > C-Cl, meaning bromoalkanes are typically more reactive than chloroalkanes. chemguide.co.uk

Electrophilic Aromatic Substitution: While the benzene (B151609) ring of the chromone scaffold is generally less reactive than simple alkenes towards electrophiles due to its aromatic stability, it can undergo electrophilic aromatic substitution (EAS). pressbooks.publibretexts.org These reactions typically require a catalyst, such as a Lewis acid (e.g., FeBr₃ for bromination), to activate the electrophile. pressbooks.publumenlearning.comchemguide.co.uk The catalyst polarizes the electrophile, making it more reactive towards the nucleophilic benzene ring. pressbooks.pubmasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate (Wheland intermediate), followed by the loss of a proton to restore aromaticity. pressbooks.publumenlearning.com This allows for the introduction of various substituents onto the aromatic part of the chromone core.

Ring Modification and Rearrangement Reactions in Chromone Scaffolds

The inherent structure of the chromone scaffold can be altered through various ring modification and rearrangement reactions, leading to novel heterocyclic systems.

Phase transfer reagents can promote tandem ring-opening and ring-closing reactions of specific chromone derivatives. nih.gov For instance, 3-(1-alkynyl) chromones can be converted into functionalized 3-acyl-2-substituted chromones through this method. nih.gov In some cases, further intramolecular cyclization can lead to the formation of novel tetracyclic chromone scaffolds. nih.gov

Carbocation rearrangements are another avenue for modifying the chromone framework. In reactions proceeding through a carbocation intermediate, such as certain SN1 reactions, rearrangements can occur to form a more stable carbocation. youtube.comyoutube.comyoutube.com These rearrangements can involve hydride shifts, alkyl shifts, or even ring expansions and contractions. youtube.comyoutube.comyoutube.com For example, a ring contraction may be driven by the desire to relieve ring strain, often leading to the formation of more stable five or six-membered rings. youtube.com Similarly, ring expansions can occur to alleviate the strain of smaller rings. youtube.com

Development of Hybrid Analogues through Molecular Hybridization

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining the pharmacophoric features of two or more bioactive compounds into a single hybrid molecule. nih.govresearchgate.net This approach aims to create new chemical entities with potentially enhanced or synergistic biological activities. nih.govresearchgate.net The chromone scaffold is considered a "privileged structure" and has been extensively used as a building block for the design of such hybrid analogues. nih.govresearchgate.netijrpc.comacs.org

This technique has been employed to develop chromone hybrids with a variety of other pharmacologically active fragments, including donepezil (B133215), tacrine, pyrimidines, azoles, and quinolines. nih.govresearchgate.net For instance, hybrid molecules derived from chromone, melatonin, and donepezil have been synthesized and investigated for their potential in Alzheimer's disease therapy. nih.gov Similarly, chromone-rivastigmine hybrids have been developed as potential anti-Alzheimer's agents. nih.gov The rationale behind this approach is to design multi-target-directed ligands that can interact with multiple biological targets, which can be advantageous in treating complex diseases. nih.gov

Strategies for Introducing Diverse Chemical Moieties (e.g., heteroaryl, amino acid conjugates)

To further expand the chemical space of 8-bromo-2-phenyl-4H-chromen-4-one analogues, various strategies are employed to introduce diverse chemical moieties, such as heteroaryl groups and amino acid conjugates.

Heteroaryl Moieties: The introduction of heteroaryl groups can be achieved through several synthetic methods. Photochemical reactions offer a catalyst- and base-free approach for the direct coupling of 3-iodochromones with heteroaromatics like pyrrole, furan, and thiophene. nih.gov Another strategy involves photoredox/nickel dual catalysis, which allows for the coupling of 2-trifluoroboratochromanone building blocks with heteroaryl bromides. nih.gov

Amino Acid Conjugates: The conjugation of amino acids to the chromone scaffold is another effective way to generate novel derivatives. mdpi.com This can be achieved by forming a covalent bond, such as an amide or ester linkage, between the amino acid and the chromone core. mdpi.com For example, the carboxyl group of an amino acid can be coupled with a hydroxyl group on the chromone to form an ester, or an amino group on the chromone can be acylated with a protected amino acid. mdpi.com The synthesis of these conjugates often involves standard peptide coupling techniques. nih.govlibretexts.orgyoutube.com This strategy aims to improve properties such as solubility and bioavailability, or to target specific biological pathways. mdpi.comnih.gov

Advanced Spectroscopic Characterization of 8 Bromo 2 Phenyl 4h Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, offers a foundational understanding of the molecular skeleton of 8-Bromo-2-phenyl-4H-chromen-4-one.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons through spin-spin coupling. For 8-Bromo-2-phenyl-4H-chromen-4-one, the aromatic protons on the chromenone core and the phenyl substituent will exhibit distinct chemical shifts and coupling patterns. For instance, the proton at position 5 (H-5) is often shifted downfield due to the anisotropic effect of the nearby carbonyl group.

Expected ¹H and ¹³C NMR Chemical Shifts for 8-Bromo-2-phenyl-4H-chromen-4-one

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C-2-~163
C-3~6.8~107
C-4-~178
C-4a-~123
C-5~8.1~126
C-6~7.4~125
C-7~7.7~136
C-8-~118
C-8a-~154
C-1'-~131
C-2'/6'~7.9~126
C-3'/5'~7.5~129
C-4'~7.5~132

Two-Dimensional NMR Techniques for Connectivity and Assignment

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For 8-Bromo-2-phenyl-4H-chromen-4-one, COSY would show correlations between the coupled protons on the A-ring of the chromenone (H-5, H-6, H-7) and within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for connecting different spin systems, for example, linking the phenyl ring protons to the C-2 carbon of the chromenone core. mdpi.com

Through a combined analysis of these 1D and 2D NMR spectra, a complete and detailed structural map of 8-Bromo-2-phenyl-4H-chromen-4-one can be constructed.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of 8-Bromo-2-phenyl-4H-chromen-4-one. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). docbrown.info The calculated exact mass for C₁₅H₉BrO₂ can be precisely matched with the experimental value from HRMS, confirming the molecular formula. acs.org

The fragmentation of 8-Bromo-2-phenyl-4H-chromen-4-one under electron impact (EI) or other ionization methods can provide valuable structural information. Common fragmentation pathways for flavones include retro-Diels-Alder (RDA) reactions, leading to the cleavage of the C-ring. The loss of a bromine atom, a CO molecule, or fragments from the phenyl ring are also expected fragmentation patterns that can be analyzed to further corroborate the structure. libretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of 8-Bromo-2-phenyl-4H-chromen-4-one.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of the bonds within the molecule, which are characteristic of specific functional groups. For 8-Bromo-2-phenyl-4H-chromen-4-one, key absorption bands would include:

A strong absorption band around 1630-1680 cm⁻¹ corresponding to the C=O stretching vibration of the γ-pyrone ring.

Absorptions in the range of 1450-1600 cm⁻¹ attributed to the C=C stretching vibrations of the aromatic rings.

Bands corresponding to C-O-C stretching of the pyran ring.

C-H stretching and bending vibrations for the aromatic protons.

A C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum.

Characteristic IR Absorption Bands for 8-Bromo-2-phenyl-4H-chromen-4-one

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ketone)1630 - 1680
C=C (Aromatic)1450 - 1600
C-O-C (Ether)1000 - 1300
C-H (Aromatic)3000 - 3100 (stretch), 690 - 900 (bend)
C-Br500 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Flavonoids typically exhibit two major absorption bands in the UV-Vis region:

Band I (typically 300-400 nm) is associated with the electronic transitions in the cinnamoyl system (B-ring and the C3-C2=C-C=O system).

Band II (typically 240-280 nm) arises from the electronic transitions in the benzoyl system (A-ring and the C4-carbonyl group).

The position and intensity of these bands can be influenced by the substitution pattern on the flavonoid skeleton. The presence of the bromine atom at the 8-position may cause a slight bathochromic (red) or hypsochromic (blue) shift in these absorption bands compared to the unsubstituted 2-phenyl-4H-chromen-4-one.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

A key conformational feature that can be determined is the dihedral angle between the plane of the chromenone ring system and the plane of the 2-phenyl substituent. This angle is influenced by steric and electronic factors. The X-ray crystal structure would also reveal intermolecular interactions, such as stacking of the aromatic rings or halogen bonding involving the bromine atom, which govern the packing of the molecules in the crystal.

Computational and Theoretical Investigations of 8 Bromo 2 Phenyl 4h Chromen 4 One

Density Functional Theory (DFT) Studies for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are central to determining the geometric and electronic properties of 8-Bromo-2-phenyl-4H-chromen-4-one.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 8-Bromo-2-phenyl-4H-chromen-4-one, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. chalcogen.rochemrxiv.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chalcogen.ro For 8-Bromo-2-phenyl-4H-chromen-4-one, DFT calculations would reveal the energy levels and spatial distribution of these orbitals. The HOMO is expected to be distributed over the electron-rich parts of the molecule, such as the phenyl and chromene rings, while the LUMO would likely be centered on areas that can accept electron density. In a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), DFT calculations determined a HOMO-LUMO gap of 4.343 eV. nih.gov While these calculations are standard, specific values for 8-Bromo-2-phenyl-4H-chromen-4-one have not been reported in the searched scientific literature.

Table 1: Illustrative Frontier Orbital Data from a Related Compound (Note: The following data is for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine and is provided for illustrative purposes as specific data for the target compound is unavailable.) nih.gov

ParameterValue (eV)
HOMO Energy-6.45
LUMO Energy-2.11
Energy Gap (ΔE) 4.34

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). On a standard MEP map, red colors signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For 8-Bromo-2-phenyl-4H-chromen-4-one, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen (C=O) due to the high electronegativity of the oxygen atom, making it a primary site for electrophilic interaction. The bromine atom and the hydrogen atoms of the aromatic rings would likely exhibit positive or near-positive potential (blue or light blue), indicating them as potential sites for nucleophilic interaction. nih.gov This analysis provides a qualitative prediction of how the molecule will interact with other reagents. chalcogen.ro

DFT calculations can predict various spectroscopic properties, including infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the molecule's vibrational modes. chalcogen.ro

For 8-Bromo-2-phenyl-4H-chromen-4-one, a theoretical vibrational analysis would yield a set of frequencies corresponding to specific atomic motions, such as C=O stretching, C-Br stretching, C-C aromatic ring vibrations, and C-H bending modes. Comparing these calculated frequencies (often scaled by a factor to correct for theoretical approximations) with experimental IR or Raman spectra can help in the definitive assignment of spectral bands. This is a powerful method for structural confirmation, though specific calculated vibrational data for this compound are not available in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM) for Intramolecular Interactions and Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for defining atoms and chemical bonds based on the topology of the electron density (ρ). By analyzing the critical points in the electron density, QTAIM can characterize the nature of atomic interactions, distinguishing between shared (covalent) and closed-shell (ionic, van der Waals) interactions.

An application of QTAIM to 8-Bromo-2-phenyl-4H-chromen-4-one would involve locating bond critical points (BCPs) for all the covalent bonds within the molecule. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would provide quantitative information about the bond strength and type. For instance, it could be used to analyze the nature of the C-Br bond and any potential intramolecular non-covalent interactions, such as hydrogen bonds or halogen bonds, which might influence the molecule's conformation and stability. Despite its utility, no specific QTAIM studies focused on 8-Bromo-2-phenyl-4H-chromen-4-one have been identified in the scientific literature.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For 8-Bromo-2-phenyl-4H-chromen-4-one, MD simulations could be employed to explore its conformational flexibility in greater detail than a static analysis. This is particularly useful for understanding the rotation of the phenyl group and the flexibility of the chromene ring. Furthermore, by including explicit solvent molecules (such as water or an organic solvent) in the simulation box, MD can be used to investigate solute-solvent interactions and their effect on the molecule's structure and dynamics. This provides a more realistic model of the molecule's behavior in solution. Currently, there are no published MD simulation studies specifically targeting 8-Bromo-2-phenyl-4H-chromen-4-one.

Ligand-Target Interaction Modeling (Molecular Docking) for Mechanistic Insight into Binding

Following a comprehensive search of scientific literature, no specific molecular docking studies or ligand-target interaction modeling for the compound 8-Bromo-2-phenyl-4H-chromen-4-one were found.

While the broader class of chromenones and related flavonoid structures are the subject of extensive computational research to understand their interactions with various biological targets, research focusing specifically on the 8-bromo substituted phenylchromenone is not available in the public domain.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used in drug design to understand how a potential drug molecule (the ligand) might interact with a protein target. nih.gov The insights gained from these studies, such as binding affinity and specific amino acid interactions, are crucial for optimizing lead compounds in drug discovery processes.

Studies on analogous compounds, such as other substituted chromenones, have explored their potential as inhibitors for a variety of protein targets, including but not limited to:

Cyclin-Dependent Kinase-2 (CDK2): Research on chromone (B188151) analogues has been conducted to understand their binding modes as potential CDK2 inhibitors, which are relevant in cancer therapy. researchgate.net

DNA-Dependent Protein Kinase (DNA-PK): Libraries of 8-biarylchromen-4-ones have been synthesized and evaluated as inhibitors of DNA-PK, a key enzyme in DNA repair. nih.govresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Various chromenone derivatives have been investigated as potential inhibitors for these enzymes, which are implicated in Alzheimer's disease. nih.gov

Bromodomains (BRD4): The bromodomain-containing protein 4 (BRD4) is another target explored for potential inhibition by chromone-like structures in the context of cancer and inflammation. nih.govmdpi.com

Sigma Receptors: Certain chromenone derivatives have been identified as ligands for sigma-1 and sigma-2 receptors, which are targets for neurological disorders. nih.gov

These studies on related molecules highlight the therapeutic potential of the chromenone scaffold and the utility of molecular docking in elucidating their mechanisms of action. However, without specific research on 8-Bromo-2-phenyl-4H-chromen-4-one, any discussion of its binding characteristics would be purely speculative. Further experimental and computational studies are required to determine its specific biological targets and interaction patterns.

Q & A

Q. What quality control steps ensure batch-to-batch consistency in 8-Bromo-2-phenyl-4H-chromen-4-one synthesis?

  • Methodological Answer :
  • In-Process Monitoring : Track reaction progress via TLC (Rf = 0.5–0.6 in hexane:EtOAc 7:3) .
  • Purity Criteria : Require ≥95% HPLC purity (C18 column, acetonitrile/water gradient).
  • Stability Testing : Store under inert gas (N₂/Ar) at –20°C to prevent bromine displacement .

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